Flavopereirine perchlorate (CAS 70128-63-1) is a highly crystalline, stable salt of the β-carboline alkaloid flavopereirine, primarily utilized as a high-purity analytical standard and pharmacological screening reagent [1]. Characterized by its defined stoichiometry and a high melting point of 307-308 °C, this perchlorate salt offers significant solid-state stability and favorable solubility profiles in standard assay solvents compared to its zwitterionic betaine counterpart[REFS-1, REFS-2]. In procurement contexts, it is the preferred chemical form for rigorous in vitro and in vivo studies, ensuring precise molar dosing for oncology, parasitology, and phytochemical quantification without the variability associated with botanical extracts [2].
Substituting flavopereirine perchlorate with crude Geissospermum vellosii bark extracts, mixed alkaloid fractions, or the generic betaine inner salt (CAS 486-18-0) introduces severe reproducibility failures in quantitative assays[REFS-1, REFS-2]. Crude extracts suffer from batch-to-batch phytochemical variations and extraction artifacts, making them unsuitable for precise mechanism-of-action studies [3]. Furthermore, the betaine form is prone to ambiguous hydration states (e.g., monohydrates) and possesses a significantly lower thermal stability, melting at 233-235 °C [REFS-1, REFS-2]. Procuring the defined perchlorate salt circumvents these hydration-induced molar dosing errors and guarantees the consistent solubility required for high-throughput screening and analytical benchmarking[2].
Crystallization of flavopereirine as a perchlorate salt significantly enhances its thermal stability compared to the free betaine form [1]. The perchlorate salt exhibits a melting point of 307-308 °C when crystallized from methanol, whereas the betaine inner salt melts at a much lower 233-235 °C [1]. This >70 °C differential indicates a highly robust crystalline lattice, which prevents degradation during long-term storage and formulation[REFS-1, REFS-2].
| Evidence Dimension | Melting Point (Thermal Stability) |
| Target Compound Data | Flavopereirine perchlorate (307-308 °C) |
| Comparator Or Baseline | Flavopereirine betaine inner salt (233-235 °C) |
| Quantified Difference | >70 °C increase in melting point |
| Conditions | Solid-state stability assessment (methanol vs. acetone crystallization) |
A higher melting point and stable crystalline lattice ensure extended shelf-life and reliable handling during the preparation of analytical standards.
In sensitive oncology assays, utilizing flavopereirine perchlorate (MW 346.77 g/mol) prevents the molar dosing errors frequently caused by the variable water content of betaine hydrates [REFS-1, REFS-2]. The perchlorate salt provides exact stoichiometric precision, enabling highly reproducible IC50 determinations, such as the 5.96 μM inhibitory concentration observed in MDA-MB-231 breast cancer cells at 48 hours [3]. Generic betaine forms, often misidentified or supplied as ambiguous hydrates, compromise this quantitative accuracy [2].
| Evidence Dimension | Molar Dosing Accuracy and IC50 Determination |
| Target Compound Data | Flavopereirine perchlorate (Exact MW 346.77 g/mol, anhydrous lattice) |
| Comparator Or Baseline | Flavopereirine betaine (Variable hydrate forms, e.g., monohydrate) |
| Quantified Difference | Elimination of hydrate-induced molecular weight variability |
| Conditions | In vitro cell viability assays (e.g., MDA-MB-231 cells) |
Exact molecular weight certainty is critical for calculating precise micromolar concentrations in dose-response curves and high-throughput screening.
When evaluating anti-leishmanial properties, the pure flavopereirine perchlorate salt delivers a highly specific and potent response compared to crude Geissospermum vellosii alkaloid fractions [1]. The isolated compound demonstrates a precise IC50 of 0.15 μg/mL against L. amazonensis promastigotes at 72 hours[1]. Utilizing the pure perchlorate salt eliminates the background noise, antagonistic interactions, and batch-to-batch variability inherent to crude botanical mixtures, establishing a reliable baseline for drug development [1].
| Evidence Dimension | Anti-leishmanial Potency (IC50) and Assay Noise |
| Target Compound Data | Pure Flavopereirine salt (IC50 0.15 μg/mL at 72h) |
| Comparator Or Baseline | Crude Geissospermum vellosii alkaloid extract |
| Quantified Difference | Sub-microgram potency with 0% botanical background interference |
| Conditions | In vitro L. amazonensis promastigote viability assay (72h exposure) |
Procuring the isolated, high-purity salt is essential for validating specific mechanisms of action without the confounding variables of crude plant extracts.
Due to its robust thermal stability (mp 307-308 °C) and defined stoichiometry, flavopereirine perchlorate is a highly reliable reference material for HPLC and LC-MS quantification of β-carboline alkaloids in botanical extracts and pharmaceutical formulations [REFS-1, REFS-2].
The salt's reliable anhydrous molecular weight ensures accurate micromolar dosing in cancer research, making it the preferred form for investigating apoptosis, cell-cycle arrest, and signaling pathway inhibition in cell lines like MDA-MB-231 and CRC [REFS-2, REFS-3].
By eliminating the batch variability of crude bark extracts, the pure perchlorate salt serves as a reproducible baseline for evaluating leishmanicidal and antiplasmodial activity, allowing for rigorous quantitative structure-activity relationship (QSAR) modeling [4].